Chroman-2-ylmethyl-isopropyl-amine hydrochloride Chroman-2-ylmethyl-isopropyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 81816-84-4
VCID: VC11670140
InChI: InChI=1S/C13H19NO.ClH/c1-10(2)14-9-12-8-7-11-5-3-4-6-13(11)15-12;/h3-6,10,12,14H,7-9H2,1-2H3;1H/t12-;/m1./s1
SMILES: CC(C)NCC1CCC2=CC=CC=C2O1.Cl
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol

Chroman-2-ylmethyl-isopropyl-amine hydrochloride

CAS No.: 81816-84-4

Cat. No.: VC11670140

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

Chroman-2-ylmethyl-isopropyl-amine hydrochloride - 81816-84-4

Specification

CAS No. 81816-84-4
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
IUPAC Name N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C13H19NO.ClH/c1-10(2)14-9-12-8-7-11-5-3-4-6-13(11)15-12;/h3-6,10,12,14H,7-9H2,1-2H3;1H/t12-;/m1./s1
Standard InChI Key BAJIZWIYVUZSAE-UTONKHPSSA-N
Isomeric SMILES CC(C)NC[C@H]1CCC2=CC=CC=C2O1.Cl
SMILES CC(C)NCC1CCC2=CC=CC=C2O1.Cl
Canonical SMILES CC(C)NCC1CCC2=CC=CC=C2O1.Cl

Introduction

Structural and Chemical Identification

Molecular Architecture

Chroman-2-ylmethyl-isopropyl-amine hydrochloride consists of a benzopyran-derived chroman ring (3,4-dihydro-2H-chromene) linked via a methylene group to an isopropylamine moiety, which is protonated as a hydrochloride salt. The stereochemistry at the C2 position of the chroman ring is specified as RR-configuration, as denoted by the IUPAC name: N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine hydrochloride .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC13H20ClNO\text{C}_{13}\text{H}_{20}\text{ClNO}
Molecular Weight241.76 g/mol
SMILES NotationCC(C)NC[C@H]1CCC2=CC=CC=C2O1.Cl
InChI KeyBAJIZWIYVUZSAE-UTONKHPSSA-N
Topological Polar Surface Area21.3 Ų

Spectroscopic Characterization

The compound’s structural elucidation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Expected signals include aromatic protons (δ 6.8–7.2 ppm for the chroman ring), methylene groups adjacent to the amine (δ 2.6–3.1 ppm), and isopropyl methyl resonances (δ 1.0–1.2 ppm) .

  • Mass Spectrometry: The exact mass of 241.1233420 Da corresponds to the molecular ion peak ([M+H]+\text{[M+H]}^+) in high-resolution mass spectra .

Synthesis and Manufacturing

Traditional Synthetic Routes

The parent amine, N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine, is typically synthesized through nucleophilic substitution or reductive amination. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. For example:

  • Reductive Amination: Reacting 2-chromanmethyl ketone with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.

  • Salt Formation: Protonation of the free amine using hydrogen chloride gas in ethyl acetate or methyl tert-butyl ether .

Enzymatic Approaches

Recent patents describe laccase-catalyzed biosynthesis of amine derivatives under mild conditions (38–40°C), offering an eco-friendly alternative to conventional methods. While primarily applied to isopropylamine synthesis, this methodology could be adapted for chroman-2-ylmethyl-isopropyl-amine production by modifying substrate specificity .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility compared to the free base. Key stability considerations include:

  • pH Sensitivity: Degradation may occur under strongly basic conditions due to deprotonation of the amine.

  • Thermal Stability: Decomposition observed above 200°C, necessitating storage at 2–8°C .

Table 2: Physicochemical Profile

PropertyValueSource
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds3
LogP (Predicted)2.1

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: For designing antidepressants or neuroprotective agents.

  • Prodrug Potential: Ester derivatives to enhance blood-brain barrier penetration.

Industrial Uses

  • Chiral Catalyst: As a ligand in asymmetric synthesis due to its stereochemical purity.

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